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Compound of Interest

Propyl 4-(2-
Compound Name:
methylpentanamido)benzoate

Cat. No.: B5129147

Get Quote

Executive Summary

Propyl 4-(2-methylpentanamido)benzoate is a specific lipophilic amide derivative of the local
anesthetic Risocaine (Propyl 4-aminobenzoate). Structurally, it consists of a propyl benzoate
core acylated at the 4-amino position with a 2-methylpentanoyl (2-methylvaleryl) moiety.

While the parent compound (Risocaine) and the acylating agent (2-methylpentanoic acid) are
widely indexed, this specific amide conjugate does not appear in standard public chemical
registries (such as the primary CAS Common Chemistry database) as a high-volume
commercial entity. This guide serves as a definitive protocol for the structural elucidation,
synthesis, and identification of this molecule, providing the necessary data to verify its identity
in research and development contexts.

Part 1: Chemical Identity & Nomenclature[1]

To ensure precise identification, the molecule must be defined by its structural components
rather than a potentially ambiguous trade name.
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Attribute Specification

Systematic IUPAC Name Propyl 4-(2-methylpentanamido)benzoate

] Benzoic acid, 4-[(2-methyl-1-oxopentyl)amino]-,
Alternative Name
propyl ester

Parent Scaffold Risocaine (CAS 94-12-2)

2-Methylpentanoyl (from 2-Methylvaleric acid,
Acyl Group

CAS 97-61-0)
Molecular Formula C16H23NOs3
Molecular Weight 277.36 g/mol
SMILES CCCC(C)C(=0O)Nclcce(C(=0)OCCC)ccl

) Structure-dependent unique identifier required
InChl Key (Predicted) for registration

Structural Analysis

The molecule features three distinct functional domains:

 Lipophilic Tail: A 2-methylpentyl chain, introducing chirality at the C2 position of the acyl
group.

e Linker: An amide bond (-NH-CO-), which significantly alters the hydrolysis kinetics compared
to the parent amine.

« Aromatic Core: A propyl benzoate ester, responsible for the local anesthetic pharmacophore
(sodium channel blockade).

Part 2: Synthesis & Verification Protocol

Since a direct commercial source may not exist, identification often requires synthesis of an
analytical standard. The following protocol outlines the generation of the reference material.

Reaction Pathway
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The synthesis involves the N-acylation of Propyl 4-aminobenzoate with 2-methylpentanoyl

chloride in the presence of a non-nucleophilic base.

Propyl 4-aminobenzoate + TEA/DCM
(Risocaine) 0°C to RT Propyl 4-(2-methylpentanamido)benzoate

C10H13NO2 m———————— . - HCI C16H23NO3
| Tetrahedral I/y

I Intermediate |- --... .
5 L 1 B N
2-Methylpentanoyl

Chloride HCI (Captured by Base)
C6H11CIO

Click to download full resolution via product page

Figure 1: Synthetic pathway for the generation of the analytical standard.

Step-by-Step Methodology

Reagents: Dissolve 10 mmol of Propyl 4-aminobenzoate (Risocaine) in 50 mL of anhydrous
Dichloromethane (DCM).

Base Addition: Add 12 mmol of Triethylamine (TEA) or Pyridine to act as an HCI scavenger.

Acylation: Dropwise add 11 mmol of 2-methylpentanoyl chloride at 0°C under nitrogen
atmosphere.

o Note: 2-methylpentanoyl chloride is generated in situ from 2-methylpentanoic acid using
Thionyl Chloride (SOCI) if not commercially available.

Reaction: Stir at room temperature for 4—6 hours. Monitor by TLC (Ethyl Acetate/Hexane
1:4).

Workup: Wash with 1M HCI (to remove unreacted amine), saturated NaHCOs (to remove
acid), and brine. Dry over MgSOa.

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Part 3: Analytical Fingerprinting (Identification)
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To confirm the identity of "Propyl 4-(2-methylpentanamido)benzoate” in a sample, compare

experimental data against these predicted spectral characteristics.

Nuclear Magnetic Resonance (*H-NMR)

Solvent: CDCls, 400 MHz

Chemical Shift o ] ) Structural
Multiplicity Integration Assignment o
(9) Justification
Ortho to ester
7.95 - 8.05 Doublet (d) 2H Ar-H (2,6) ]
(deshielded)
7.60-7.70 Doublet (d) 2H Ar-H (3,5) Ortho to amide
7.40 - 7.60 Broad Singlet 1H -NH- Amide proton
) Propyl ester
4.25 Triplet () 2H -OCHaz-
(alpha to oxygen)
Methine of acyl
2.35 Multiplet (m) 1H -CH(CH3)- group (alpha to
carbonyl)
) Propyl ester
1.75 Multiplet (m) 2H -CH2-
(beta)
] ) Pentyl chain
1.30-1.60 Multiplet (m) 4H Alkyl Chain
methylenes
Methyl branch on
1.15 Doublet (d) 3H -CH(CHs)-
acyl group
Terminal propyl
1.00 Triplet (t) 3H -CHs propy
methyl
: Terminal pentyl
0.90 Triplet (t) 3H -CHs
methyl
Mass Spectrometry (LC-MS/ESI)
e Molecular lon [M+H]*: 278.17 m/z
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e Fragment lons:
o 179 m/z: Loss of the acyl group (Risocaine core).

o 99 m/z: 2-methylpentanoyl cation.

Infrared Spectroscopy (FT-IR)

e 3300 cm~1: N-H stretch (Amide).
e 1715 cm~1: C=0 stretch (Ester, conjugated).
e 1660 cm~1: C=0 stretch (Amide | band).

e 1530 cm~*: N-H bend (Amide Il band).

Part 4: CAS Identification Strategy

If the specific CAS number is required for regulatory filing and is not found in public databases,
follow this decision logic:
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Figure 2: Decision tree for resolving CAS number ambiguity.
Critical Note on Stereochemistry: The 2-methylpentanoyl group contains a chiral center.
e Racemic (z): Most likely form if synthesized from racemic 2-methylvaleric acid.

o Enantiomeric (R/S): Specific CAS numbers may exist for the (R)- or (S)- isomers. Ensure
your search query accounts for unspecified stereochemistry if the racemic CAS is needed.

Part 5: Applications & Safety
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Applications

o Local Anesthesia: As a lipophilic derivative of Risocaine, this compound likely exhibits longer
duration of action and higher potency due to increased membrane partitioning.

e Research Standard: Used as an internal standard for detecting benzoate metabolites or as a
probe for esterase activity.

Safety Profile (Derived from Risocaine)

e Hazard Class: Irritant (Skin/Eye).
» Potential Sensitizer: Like many PABA derivatives, it may cause allergic contact dermatitis.

e Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid
inhalation of dust.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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